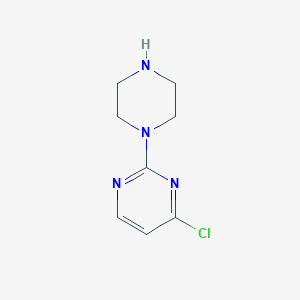

4-氯-2-(哌嗪-1-基)嘧啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Chloro-2-(piperazin-1-yl)pyrimidine, also known as 4-Chloro-2-(piperazin-1-yl)pyrimidine, is a useful research compound. Its molecular formula is C8H11ClN4 and its molecular weight is 198.65 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-Chloro-2-(piperazin-1-yl)pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-2-(piperazin-1-yl)pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

抗癌化合物的开发

4-氯-2-(哌嗪-1-基)嘧啶已用于开发针对人类乳腺癌细胞中聚(ADP-核糖)聚合酶的化合物 . 合成的化合物对人类乳腺癌细胞表现出中等至显著的功效 .

PAK4 抑制剂

该化合物还被用于开发 p21 活化激酶 4 (PAK4) 抑制剂 . PAK4 是 Rho 家族 GTP 酶 Rac 和 Cdc42 的关键效应器,其表达和活性在细胞功能中起着至关重要的作用,包括促进细胞生长、抑制细胞凋亡以及调节细胞骨架功能 . 使用 4-氯-2-(哌嗪-1-基)嘧啶开发的化合物对 PAK4 表现出显著的抑制活性 .

羧基的衍生化试剂

4-氯-2-(哌嗪-1-基)嘧啶可用作肽上羧基的衍生化试剂 . 这在磷酸化肽的光谱分析中尤其有用 .

PI3K/mTOR 抑制剂的合成

4-氯-2-(哌嗪-1-基)嘧啶的合成路线可用于合成带有噻吩并吡喃[4,3- d]嘧啶核的 PI3K/mTOR 抑制剂 . 这些抑制剂在癌症治疗中具有潜在的应用价值。

5. 抑制细胞迁移和侵袭 使用 4-氯-2-(哌嗪-1-基)嘧啶开发的化合物被发现可以抑制 A549 细胞的细胞迁移和侵袭 . 这表明其在治疗以异常细胞迁移和侵袭为特征的疾病(如癌症)中具有潜在的应用价值

作用机制

Target of Action

The primary target of 4-Chloro-2-(piperazin-1-yl)pyrimidine is acetylcholinesterase (AChE) . AChE is an enzyme that is responsible for breaking down acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition . Inhibition of AChE leads to an increase in the concentration of acetylcholine, enhancing cognitive functions .

Mode of Action

4-Chloro-2-(piperazin-1-yl)pyrimidine interacts with its target, AChE, by inhibiting its activity . This compound exhibits potent inhibitory activity against AChE, with an IC50 value of 0.90 µM . The inhibition of AChE by this compound is a mixed-type inhibition, involving both competitive and non-competitive mechanisms .

Biochemical Pathways

The inhibition of AChE by 4-Chloro-2-(piperazin-1-yl)pyrimidine affects the cholinergic neurotransmission pathway . By inhibiting AChE, this compound prevents the breakdown of acetylcholine, leading to an increase in its concentration. This results in enhanced cholinergic neurotransmission, which is beneficial for cognitive functions .

Pharmacokinetics

The compound’s density is reported to be 1272 g/cm3 , and its boiling point is 362.673ºC at 760 mmHg . These properties may influence its absorption, distribution, metabolism, and excretion (ADME), but further studies are needed to provide a comprehensive understanding of its pharmacokinetics.

Result of Action

The inhibition of AChE by 4-Chloro-2-(piperazin-1-yl)pyrimidine leads to an increase in the concentration of acetylcholine, enhancing cognitive functions . This makes it a potential therapeutic agent for conditions characterized by cognitive decline, such as Alzheimer’s disease .

Action Environment

The action of 4-Chloro-2-(piperazin-1-yl)pyrimidine can be influenced by various environmental factors. For instance, its stability and efficacy may be affected by temperature, as suggested by its boiling point . Additionally, it is reported that this compound is harmful to aquatic environments, indicating that it should be prevented from contacting groundwater, waterways, or sewage systems

生化分析

Biochemical Properties

4-Chloro-2-(piperazin-1-yl)pyrimidine is known to interact with various enzymes and proteins. It has been reported as a metabolite of buspirone , suggesting that it may interact with enzymes involved in drug metabolism

Cellular Effects

It is known that pyrimidine derivatives can have various effects on cells, including influencing cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of 4-Chloro-2-(piperazin-1-yl)pyrimidine is not well-established. It is known to act as an antagonist of the α2-adrenergic receptor , suggesting that it may exert its effects through binding interactions with this receptor. The specific binding interactions of 4-Chloro-2-(piperazin-1-yl)pyrimidine with biomolecules, its potential for enzyme inhibition or activation, and its effects on gene expression are not well-characterized and require further study.

属性

IUPAC Name |

4-chloro-2-piperazin-1-ylpyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN4/c9-7-1-2-11-8(12-7)13-5-3-10-4-6-13/h1-2,10H,3-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQSYDNGEAVHZAN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC=CC(=N2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70618595 |

Source

|

| Record name | 4-Chloro-2-(piperazin-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70618595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179756-90-2 |

Source

|

| Record name | 4-Chloro-2-(piperazin-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70618595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,2,3,4,4A,5-Hexahydropyrazino[2,1-C][1,4]benzoxazine](/img/structure/B62432.png)

![2-Chloro-5,6-dihydro-4H-imidazo[1,5,4-de]quinoxaline](/img/structure/B62463.png)